molecular formula C18H20O5 B11617741 Propyl 2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate

Propyl 2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate

Cat. No.: B11617741
M. Wt: 316.3 g/mol
InChI Key: CFIUNVWMENNPLU-UHFFFAOYSA-N
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Description

PROPYL 2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)PROPANOATE is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .

Chemical Reactions Analysis

PROPYL 2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)PROPANOATE undergoes various types of chemical reactions, including:

Scientific Research Applications

PROPYL 2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)PROPANOATE has a wide range of scientific research applications:

Comparison with Similar Compounds

PROPYL 2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)PROPANOATE is unique compared to other coumarin derivatives due to its specific structural features and biological activities. Similar compounds include:

These compounds share some biological activities but differ in their specific applications and mechanisms of action.

Properties

Molecular Formula

C18H20O5

Molecular Weight

316.3 g/mol

IUPAC Name

propyl 2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]propanoate

InChI

InChI=1S/C18H20O5/c1-3-9-21-17(19)11(2)22-12-7-8-14-13-5-4-6-15(13)18(20)23-16(14)10-12/h7-8,10-11H,3-6,9H2,1-2H3

InChI Key

CFIUNVWMENNPLU-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C(C)OC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2

Origin of Product

United States

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